molecular formula C14H9N3O5 B5758098 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B5758098
M. Wt: 299.24 g/mol
InChI Key: UOGNNRRXLDARIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, also known as MNIP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNIP is a highly potent and selective inhibitor of a specific protein kinase, making it a valuable tool for studying the function of this kinase in biological systems. In

Scientific Research Applications

3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been used in a variety of scientific research applications, particularly in the field of cancer research. The specific protein kinase that 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid inhibits is known to play a role in the development and progression of certain types of cancer, and 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to effectively inhibit this kinase in cancer cells. In addition to cancer research, 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has also been used in studies of other biological processes, such as inflammation and immune response.

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves binding to the active site of the target protein kinase and inhibiting its activity. This results in a downstream effect on the biological processes that are regulated by this kinase. The high potency and selectivity of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid make it a valuable tool for studying the specific functions of this kinase in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid are largely dependent on the specific biological system being studied. However, in general, 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to inhibit the activity of the target protein kinase and result in downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has also been shown to have anti-inflammatory effects in certain biological systems.
Advantages and Limitations for Laboratory Experiments:
The advantages of using 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in laboratory experiments include its high potency and selectivity, which make it a valuable tool for studying the specific functions of the target protein kinase. However, the relatively high cost of producing 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid and its limited solubility in aqueous solutions can be limiting factors for some experiments.

Future Directions

There are several potential future directions for research involving 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. One area of interest is the development of more cost-effective and efficient synthesis methods for 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. Another potential direction is the exploration of the use of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in combination with other drugs or therapies for the treatment of cancer or other diseases. Additionally, further studies are needed to fully understand the specific functions of the target protein kinase and the downstream effects of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid inhibition in various biological systems.

Synthesis Methods

The synthesis method for 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves a multi-step process that begins with the preparation of a key intermediate, 3-nitrophenyl isoxazole. This intermediate is then subjected to a series of reactions, including a cyclization step, to produce 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. The overall yield of this process is around 30%, which makes 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid a relatively expensive compound to produce. However, the high potency and selectivity of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid make it a valuable tool for scientific research.

properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5/c1-7-12-10(14(18)19)6-11(15-13(12)22-16-7)8-3-2-4-9(5-8)17(20)21/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGNNRRXLDARIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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